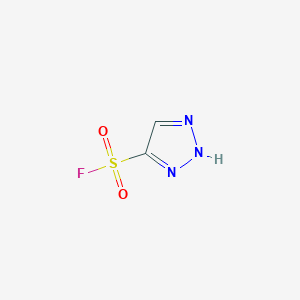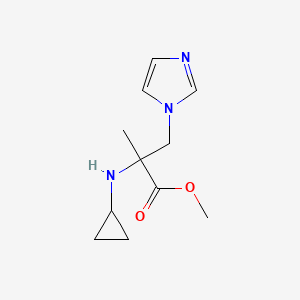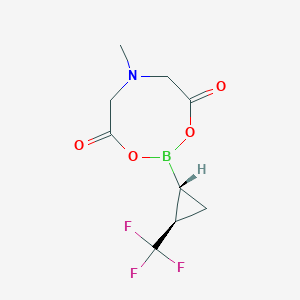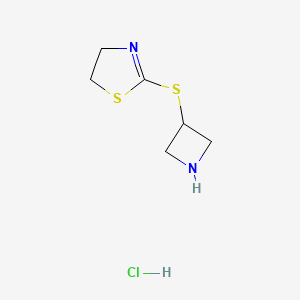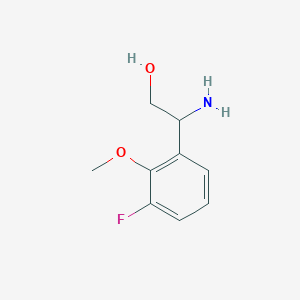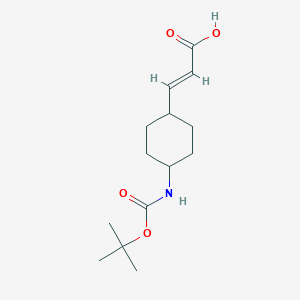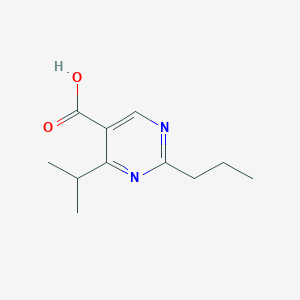![molecular formula C17H32N2O4 B15311458 4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester CAS No. 696644-09-4](/img/structure/B15311458.png)
4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester is a sophisticated organic compound with a structure indicative of its complex synthesis and application potential. This compound exhibits unique properties making it invaluable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester involves multi-step reactions. Initially, the starting materials undergo condensation to form intermediate compounds. A series of protection and deprotection steps are employed to selectively manipulate functional groups. The final esterification step involves treating the intermediate with tert-butanol under acid-catalyzed conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are streamlined for scalability. Key steps include the optimization of reaction conditions to maximize yield and purity. Common industrial techniques like continuous flow synthesis and advanced catalysis are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of reactions, such as:
Oxidation: : Conversion of the tert-butyl ester group to a corresponding acid.
Reduction: : Hydrogenation of the carbonyl group to form a secondary alcohol.
Substitution: : Nucleophilic substitution at the piperidine ring.
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles like sodium hydroxide in polar aprotic solvents.
Oxidation: : Produces the corresponding carboxylic acid.
Reduction: : Yields secondary alcohols.
Substitution: : Forms substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as an intermediate for the synthesis of complex molecules. Its unique structure facilitates the formation of various derivatives.
Biology: In biological research, it is used as a molecular probe to study biochemical pathways. Its ability to interact with proteins and enzymes makes it valuable for elucidating mechanisms of action.
Medicine: In medicinal chemistry, this compound acts as a precursor for designing pharmaceuticals. Its structural motifs are crucial for developing drugs targeting specific biological pathways.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals. Its reactivity profile allows for the manufacture of high-value products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. In enzymatic pathways, it binds to active sites, modulating enzyme activity. This interaction can lead to either inhibition or activation of biochemical processes, depending on the context.
Comparison with Similar Compounds
Similar Compounds:
4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid ethyl ester
4-[[3-[(2-Ethylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester
Unique Aspects: Compared to its analogs, this compound demonstrates higher stability under oxidative conditions. Its tert-butyl ester group enhances lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the specific steric effects imparted by the tert-butyl group can lead to unique biological interactions not observed with other esters.
There you go! Hope you find this helpful.
Properties
CAS No. |
696644-09-4 |
|---|---|
Molecular Formula |
C17H32N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl 4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)7-10-18-13-8-11-19(12-9-13)15(21)23-17(4,5)6/h13,18H,7-12H2,1-6H3 |
InChI Key |
HLCKXJILAFAXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


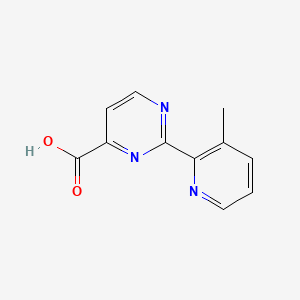
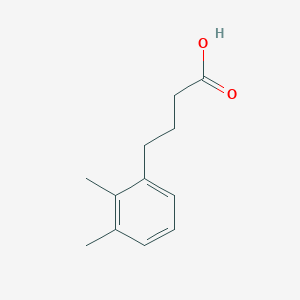
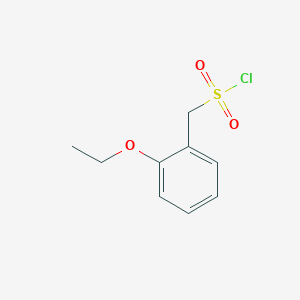
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
